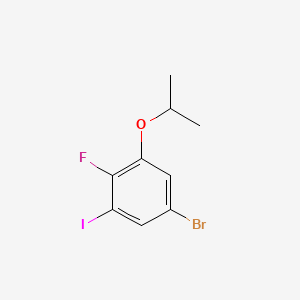
4-(3,4-Dichlorophenyl)-4-(ethylsulfanyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one is an organic compound characterized by the presence of a dichlorophenyl group, an ethylsulfanyl group, and a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-4-ethylsulfanyl-butan-2-one typically involves the reaction of 3,4-dichlorophenylacetic acid with ethyl mercaptan under acidic conditions to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3,4-dichlorophenyl)-4-ethylsulfanyl-butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of key proteins involved in disease processes .
類似化合物との比較
Similar Compounds
4-(3,4-Dichlorophenyl)-2-butanone: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
4-(3,4-Dichlorophenyl)-4-methylsulfanyl-butan-2-one: Contains a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in its biological activity and chemical behavior.
Uniqueness
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one is unique due to the presence of both the dichlorophenyl and ethylsulfanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
77921-31-4 |
|---|---|
分子式 |
C12H14Cl2OS |
分子量 |
277.2 g/mol |
IUPAC名 |
4-(3,4-dichlorophenyl)-4-ethylsulfanylbutan-2-one |
InChI |
InChI=1S/C12H14Cl2OS/c1-3-16-12(6-8(2)15)9-4-5-10(13)11(14)7-9/h4-5,7,12H,3,6H2,1-2H3 |
InChIキー |
DMHRMJNMIFTUTB-UHFFFAOYSA-N |
正規SMILES |
CCSC(CC(=O)C)C1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


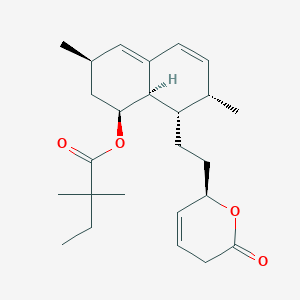
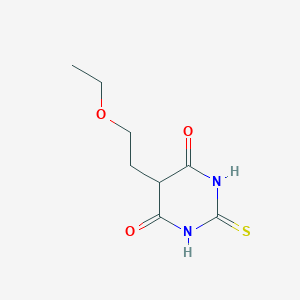
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
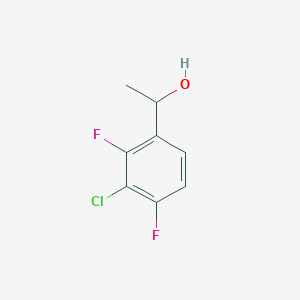
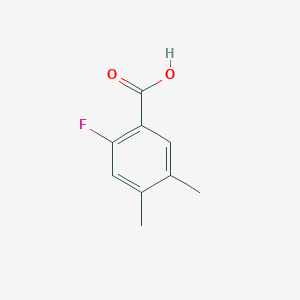

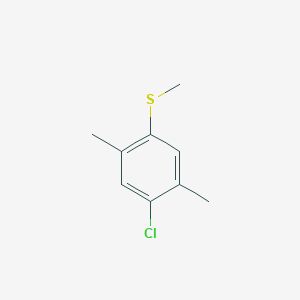

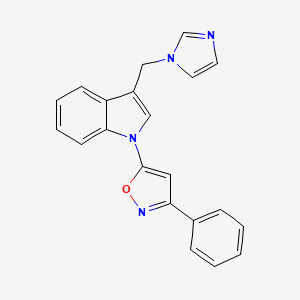
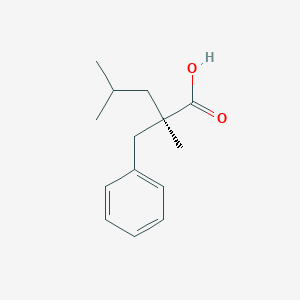

![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
